molecular formula C11H20O3 B1618770 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene CAS No. 9041-33-2

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene

Cat. No.: B1618770
CAS No.: 9041-33-2
M. Wt: 200.27 g/mol
InChI Key: DWFDKJJTEDIXMY-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC naming of epoxides follows specific rules based on the parent chain and substituents. Below is a systematic breakdown for the key components:

2-Methyloxirane (Propylene Oxide)
  • Parent chain : Oxirane (a three-membered cyclic ether with two carbons and one oxygen).
  • Substituent : A methyl group attached to the oxirane ring.
  • IUPAC name : 2-methyloxirane or 1,2-epoxypropane.
  • Cyclic ether nomenclature : The "oxirane" suffix denotes the epoxide ring, while the "2-methyl" prefix specifies the substituent’s position.
Oxirane (Ethylene Oxide)
  • Parent chain : Oxirane (simplest epoxide).
  • IUPAC name : Oxirane.
  • Alternative naming : Ethylene oxide, derived from the parent alkene ethylene.
3-Prop-2-enoxyprop-1-ene (Allyl Glycidyl Ether)
  • Parent chain : Oxirane with a prop-2-enoxy (allyl ether) substituent.
  • IUPAC name : 2-(prop-2-enoxymethyl)oxirane.
  • Structural features : Contains both an epoxide ring and an allyl ether group, enabling dual reactivity in polymerization.
Polymerized Compound

The polymer of 2-methyloxirane, oxirane, and allyl glycidyl ether is named as a copolymer . For example:

  • CAS 68901-28-0 : A polymer of 2-methyloxirane, oxirane, and 1,2-propanediol.
  • Allyl glycidyl ether inclusion : Replaces 1,2-propanediol with the allyl ether group, forming a distinct polymer structure.

Molecular Geometry and Stereochemical Considerations

Epoxides exhibit strained three-membered rings due to bond angle distortion. Key geometric and stereochemical properties include:

Bond Angles and Ring Strain
Property Value Source
Epoxide ring bond angle ~61.5° (vs. 109.5° in tetrahedral geometry)
C–O–C bond angle ~60°
Methyl group placement Equatorial or axial
  • 2-Methyloxirane : The methyl group induces steric strain, but the ring remains planar. The chiral center (if present) can adopt R or S configurations.
  • Allyl glycidyl ether : The allyl ether group introduces additional steric hindrance, affecting reactivity in ring-opening reactions.
Stereochemistry
  • 2-Methyloxirane : Exists as a racemic mixture unless chiral resolution is performed.
  • Allyl glycidyl ether : Enantioselective synthesis via enzymatic methods (e.g., monooxygenases) can produce optically active forms.

Spectroscopic Identification Methods

Spectroscopic techniques provide critical data for structural elucidation. Below are key methods and findings:

Nuclear Magnetic Resonance (NMR)
Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
2-Methyloxirane CH₂ (epoxide ring) 2.8–3.1 Multiplet
CH₃ (methyl group) 1.2–1.4 Singlet
Oxirane CH₂ groups 3.5–4.0 Singlet
Allyl glycidyl ether Allyl CH₂ (CH₂=CHCH₂O–) 3.9–4.5 Multiplet
Epoxide CH₂ 2.7–3.0 Multiplet

Notes :

  • 2-Methyloxirane : The CH₂ protons adjacent to oxygen exhibit deshielded shifts due to electron-withdrawing effects.
  • Allyl glycidyl ether : The allyl group’s vinyl protons (δ 5.0–6.0 ppm) and ether oxygen splitting are diagnostic.
Infrared Spectroscopy (IR)
Functional Group Absorption (cm⁻¹) Source
C–O–C (epoxide) 1260–1280 (strong)
C–O (ether) 1100–1200 (strong)
C=C (allyl group) 1640–1680 (medium)

Key Peaks :

  • 2-Methyloxirane : Dominant C–O–C stretch at ~1270 cm⁻¹.
  • Allyl glycidyl ether : Overlapping C–O and C=C peaks distinguish it from simpler epoxides.
Mass Spectrometry (MS)
Compound Molecular Ion (m/z) Fragmentation Pattern Source
2-Methyloxirane 58 (C₃H₆O⁺) Loss of CH₃ (→ m/z 43)
Oxirane 44 (C₂H₄O⁺) Fragmentation to ethylene
Allyl glycidyl ether 114 (C₆H₁₀O₂⁺) Cleavage at ether linkage

Notes :

  • 2-Methyloxirane : The molecular ion peak at m/z 58 is diagnostic.
  • Allyl glycidyl ether : Fragmentation patterns reveal the allyl ether and epoxide moieties.

Properties

IUPAC Name

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O.C3H6O.C2H4O/c1-3-5-7-6-4-2;1-3-2-4-3;1-2-3-1/h3-4H,1-2,5-6H2;3H,2H2,1H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDKJJTEDIXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C=CCOCC=C.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-33-2
Record name Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether
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Record name Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether
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Record name Oxirane, 2-methyl-, polymer with oxirane, mono-2-propen-1-yl ether
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Preparation Methods

Chlorohydrin Process

The chlorohydrin process is one of the classical and widely used methods for producing 2-methyloxirane. It involves the formation of a chlorohydrin intermediate from propylene, followed by base-induced ring closure to yield the epoxide.

Process Overview:

  • Step 1: Propylene reacts with hypochlorous acid (HClO) to form propylene chlorohydrin.
  • Step 2: The chlorohydrin is treated with a base (usually sodium hydroxide) to induce intramolecular nucleophilic substitution, producing 2-methyloxirane and sodium chloride as a by-product.

Key Details:

  • Hypochlorous acid can be generated in situ by acidifying hypochlorite solutions or by bubbling chlorine gas into alkaline solutions.
  • The reaction equilibrium can be shifted by controlling chloride ion concentration, as excess chloride ions drive the equilibrium backward, reducing yield.
  • The process can be run batchwise or continuously, with continuous operation favored for industrial scale.

Advantages and Challenges:

  • The chlorohydrin process is well-established and relatively straightforward.
  • A major drawback is the formation of significant amounts of salt waste (NaCl), which poses environmental and disposal challenges.
  • The process requires careful control of reaction conditions to minimize side reactions and maximize epoxide yield.

Research Insights:

  • Recent discussions highlight potential improvements in controlling hypochlorous acid generation and minimizing salt formation.
  • The dehydration of 2-propanol with concentrated sulfuric acid is used to produce propylene continuously as a feedstock for this process, integrating upstream and downstream steps efficiently.

Oxidation of Propylene with Organic Peroxides

An alternative and increasingly important route to 2-methyloxirane is the direct oxidation of propylene using organic hydroperoxides as oxidants. This method avoids chlorinated intermediates and reduces salt waste.

General Reaction:

$$
\text{CH}3\text{CH}=\text{CH}2 + \text{ROOH} \rightarrow \text{CH}3\text{CHCH}2\text{O} + \text{ROH}
$$

where ROOH represents an organic hydroperoxide.

Common Hydroperoxides Used:

Hydroperoxide Source By-product Commercial Process Name
t-Butyl hydroperoxide Oxygenation of isobutane t-Butanol (can be converted to MTBE) Halcon process
Ethylbenzene hydroperoxide Oxygenation of ethylbenzene 1-Phenylethanol (can be dehydrated to styrene) Ethylbenzene process
Cumene hydroperoxide Oxygenation of cumene Cumyl alcohol (recycled to cumene) Sumitomo Chemical process

Advantages:

  • The process produces valuable by-products that can be recycled or converted into useful chemicals.
  • It avoids the formation of inorganic salts, reducing environmental impact.

Research Findings:

  • The oxidation is catalyzed by specific catalysts, often titanium-doped silicalite in the case of hydrogen peroxide as oxidant.
  • The hydrogen peroxide to propylene oxide (HPPO) process is a clean method producing only water as a by-product.
  • Some ring-opened derivatives may form as side products, requiring purification steps.

Hydrogen Peroxide to Propylene Oxide (HPPO) Process

This is a modern, environmentally friendly method that uses hydrogen peroxide as the oxidant and a titanium silicalite catalyst.

Reaction:

$$
\text{C}3\text{H}6 + \text{H}2\text{O}2 \rightarrow \text{C}3\text{H}6\text{O} + \text{H}_2\text{O}
$$

Characteristics:

  • Produces minimal waste, only water as a side product.
  • Requires a highly selective catalyst, titanium-doped silicalite (TS-1).
  • Commercialized by major chemical companies due to its green chemistry profile.

Research Data:

  • The process achieves high selectivity and conversion rates.
  • The catalyst's stability and regeneration are critical for sustained industrial operation.
  • Enantiomerically pure 2-methyloxirane can be obtained by subsequent kinetic resolution techniques.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions By-products/Waste Advantages Disadvantages
Chlorohydrin Process Propylene + Hypochlorous acid Base (NaOH), acid catalysis NaCl salt Established, continuous operation Salt waste, environmental concerns
Organic Peroxide Oxidation Propylene + Organic hydroperoxides Various catalysts Alcohols (recyclable) Cleaner, valuable by-products Complex by-product handling
HPPO Process Propylene + Hydrogen peroxide Titanium silicalite (TS-1) catalyst Water Environmentally friendly, clean Catalyst cost, side reactions
Laboratory Methods Various Peracids, metal complexes Depends on method Enantiomeric purity achievable Not suitable for large scale

Summary of Research Findings

  • The chlorohydrin process remains widely used but is being gradually replaced by cleaner oxidation methods.
  • The organic peroxide oxidation route offers dual benefits of epoxide production and valuable coproducts, with several industrial implementations.
  • The HPPO process is a state-of-the-art green technology, favored for its minimal waste and high efficiency.
  • Continuous research focuses on catalyst development, process optimization, and minimizing side reactions to improve yield and sustainability.

Chemical Reactions Analysis

2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may produce alcohols.

Scientific Research Applications

Based on the search results, here's what is available regarding the applications of compounds containing "2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene":

While a specific detailed article focusing solely on the applications of "this compound" with comprehensive data tables and case studies is not available in the search results, information regarding the components and related compounds provides insight into potential applications.

Scientific Research Applications
2-Methyloxirane (Propylene Oxide):

  • Production of other chemicals: It is used in the production of other chemicals, which, in turn, are used to produce a wide variety of industrial and consumer products, paint strippers, and aerosol paints .
  • Food additive: It is approved as a food additive and is permitted solely for use as a starch modifying agent . Due to its chemical nature, it dissipates during processing and is not present in the final food .
  • Monomer in polymer production: It is used as a monomer in the polymer production of polyether polyols, which are used in the production of polyurethane foams for furniture and automotive industries .
  • Stabilizer: Functions as a stabilizer for dichloromethane and other chlorinated hydrocarbon solvents; in paint, lacquer, and varnish production; as an anti-corrosion additive; and in construction material production .
  • Intermediate in manufacturing: Serves as an intermediate in manufacturing laboratory chemicals such as propylene glycol (used in producing unsaturated polyester resin in textile and plastics industries) and butanediol .
  • Isoprene Epoxydiols (IEPOX): Derivatives like cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol are synthesized from 2-methyloxirane and have roles relating to atmospheric chemistry .
    Formaldehyde; 2-Methyloxirane; 4-Nonylphenol Polymer:
  • Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
  • Biology: Employed in the development of biomaterials and drug delivery systems.
  • Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.
  • Industry: Applied in the production of adhesives, coatings, and emulsifiers.

Mechanism of Action

Mechanism of Action

The mechanism of action of 2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene involves its interaction with molecular targets and pathways within the system it is applied to. For instance, as a surfactant, it reduces surface tension by aligning at the interface of two phases, such as oil and water. In biological systems, it may interact with cellular membranes or proteins, influencing their function and stability .

Comparison with Similar Compounds

Table 1: Key Properties

Property Oxirane (Ethylene Oxide) 2-Methyloxirane (Propylene Oxide) 3-Prop-2-Enoxyprop-1-Ene (Allyl Glycidyl Ether)
Molecular Formula C₂H₄O C₃H₆O C₆H₁₀O₂
Molecular Weight (g/mol) 44.05 58.08 114.14
Boiling Point (°C) 10.7 34.2 (racemic) ~150 (estimated)
Reactivity High (ring strain) Moderate (steric hindrance) High (epoxide + allyl group)
Applications Sterilization, glycols Polyurethanes, surfactants Epoxy resins, crosslinking agents

Reactivity and Catalytic Behavior

  • Oxirane : Undergoes deoxygenation on Au catalysts, forming ethylene. Machine learning (ML) models predict its reactivity with high accuracy due to its simple structure .
  • 2-Methyloxirane : The methyl group reduces ring strain, making it less reactive than oxirane. However, ML models demonstrate its selective deoxygenation to propene on Au surfaces, highlighting transferable chemical insights from oxirane .
  • 3-Prop-2-Enoxyprop-1-Ene: The allyl group enables additional reactions, such as radical polymerization or Michael additions, alongside epoxide ring-opening. This dual functionality expands its utility in specialty polymers .

Oxirane

  • Catalytic Deoxygenation : ML models trained on oxirane data accurately predict sulfur-based reactions (e.g., thiol desulfurization), demonstrating cross-functional applicability .
  • Regulatory Status : Listed as a volatile organic compound (VOC) by the U.S. EPA .

2-Methyloxirane

  • Industrial Use : Key raw material for polypropylene glycol and food-processing surfactants .

4.3 3-Prop-2-Enoxyprop-1-Ene

  • Polymer Chemistry : Serves as a crosslinker in epoxy-acrylate hybrid resins, enhancing mechanical properties in coatings .
  • Stereochemical Influence : The (2R) configuration in related compounds (e.g., [(2R)-oxiran-2-yl]methyl esters) affects reaction selectivity in asymmetric synthesis .

Biological Activity

2-Methyloxirane; oxirane; 3-prop-2-enoxyprop-1-ene, commonly referred to as allyl glycidyl ether, is an organic compound with a complex structure and diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₁H₂₀O₃
  • Molecular Weight : 200.275 g/mol
  • CAS Number : 9041-33-2
  • Structure : Contains an epoxide group which contributes to its reactivity and biological interactions.

The biological activity of 2-methyloxirane is primarily attributed to its epoxide structure, which allows it to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms are noted:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways. For instance, it has been shown to influence cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .
  • Cellular Effects : Exposure to this compound can lead to oxidative stress in cells, resulting in alterations in gene expression related to detoxification and stress response pathways .
  • Toxicological Impact : In laboratory studies, high concentrations have resulted in respiratory distress and irritation in animal models, indicating potential toxic effects upon exposure .

Biological Activity Data

Biological ActivityObservations
Cytotoxicity Induces cell death at high concentrations through oxidative stress pathways .
Genotoxicity Potentially interacts with DNA leading to mutations; further studies are needed for conclusive evidence .
Enzyme Inhibition Inhibits certain dehydrogenases, affecting metabolic pathways .
Respiratory Effects Observed irritation and respiratory distress in animal studies at high exposure levels .

Case Study 1: Occupational Exposure

A study involving 279 workers exposed to allyl glycidyl ether over a long duration reported no significant adverse health effects attributed directly to the compound. However, mild respiratory symptoms were noted among a small subset of workers, suggesting that prolonged exposure could lead to chronic effects .

Case Study 2: Acute Exposure in Animals

In a controlled study with rats and guinea pigs exposed to high concentrations (4000 ppm) for four hours, significant mortality was observed alongside respiratory distress and ocular irritation. This underscores the compound's acute toxicity profile and the need for careful handling in industrial settings .

Pharmacokinetics

The pharmacokinetic profile of 2-methyloxirane indicates rapid absorption and distribution within biological systems. Metabolism occurs primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene
Reactant of Route 2
Reactant of Route 2
2-methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene

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